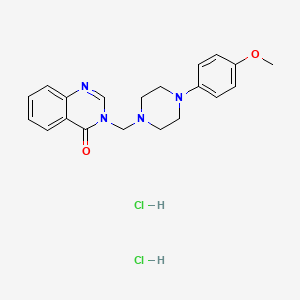![molecular formula C21H26O3 B13763803 Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- CAS No. 67845-91-4](/img/structure/B13763803.png)
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group attached to two aromatic rings. The specific structure of this compound includes a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be synthesized through various methods, including the hydroxylation of phenyl compounds.
Etherification: The hydroxyphenyl intermediate is then reacted with 3,5-dimethylhexanol in the presence of a suitable catalyst to form the dimethylhexyl ether.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the dimethylhexyl ether group.
Methanone, (4-methylphenyl)phenyl-: Contains a methyl group instead of the hydroxy and ether groups.
Methanone, (4-aminophenyl)phenyl-: Features an amino group instead of the hydroxy and ether groups.
Uniqueness
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is unique due to the presence of the dimethylhexyl ether and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
67845-91-4 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
Clave InChI |
OTOPALCRQKAODB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


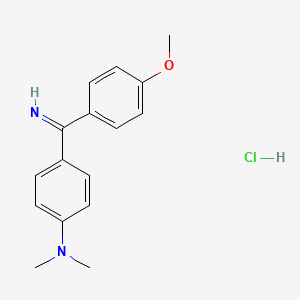
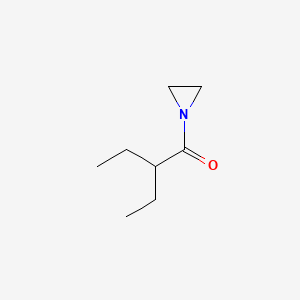
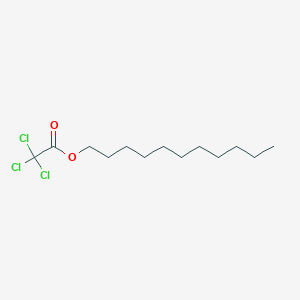
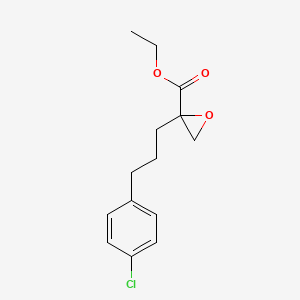
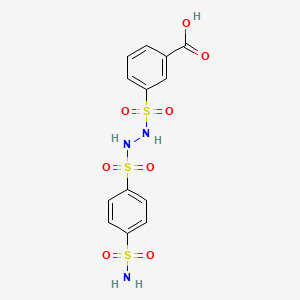
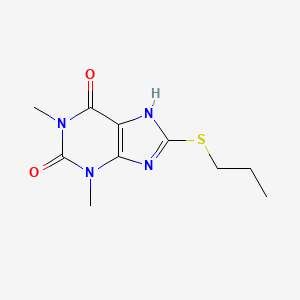
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)

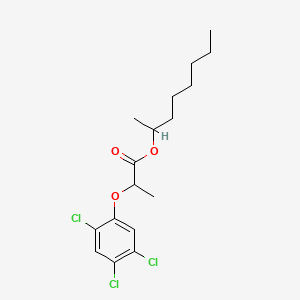
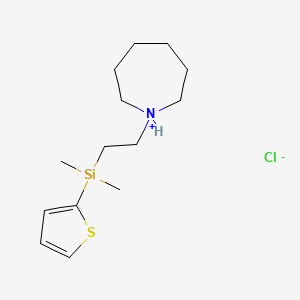
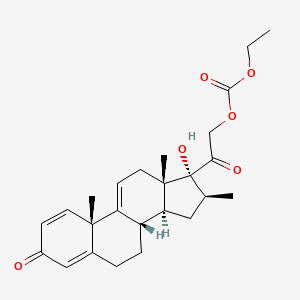
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
